molecular formula C17H12N2OS B15039026 (2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15039026
M. Wt: 292.4 g/mol
InChI Key: OYOJHBNXUFZLRS-XNTDXEJSSA-N
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Description

(2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a 4-methylbenzylidene substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-(4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of (2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substituent, the 4-methylbenzylidene group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)21-15/h2-10H,1H3/b15-10+

InChI Key

OYOJHBNXUFZLRS-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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